molecular formula C11H7F3O B11893482 2-(Difluoromethoxy)-8-fluoronaphthalene

2-(Difluoromethoxy)-8-fluoronaphthalene

Katalognummer: B11893482
Molekulargewicht: 212.17 g/mol
InChI-Schlüssel: PZXPIZFBDMCDJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-8-fluoronaphthalene is an organic compound that features both difluoromethoxy and fluorine substituents on a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-8-fluoronaphthalene typically involves the introduction of difluoromethoxy and fluorine groups onto a naphthalene ring. One common method involves the reaction of naphthalene derivatives with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluoromethyl ethers in the presence of a base and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-8-fluoronaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-8-fluoronaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-8-fluoronaphthalene involves its interaction with specific molecular targets. The difluoromethoxy and fluorine groups can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Difluoromethoxy)aniline
  • 2-(Difluoromethoxy)benzylamine
  • 2-(Difluoromethoxy)phenylmethanamine

Uniqueness

2-(Difluoromethoxy)-8-fluoronaphthalene is unique due to the specific positioning of the difluoromethoxy and fluorine groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Eigenschaften

Molekularformel

C11H7F3O

Molekulargewicht

212.17 g/mol

IUPAC-Name

7-(difluoromethoxy)-1-fluoronaphthalene

InChI

InChI=1S/C11H7F3O/c12-10-3-1-2-7-4-5-8(6-9(7)10)15-11(13)14/h1-6,11H

InChI-Schlüssel

PZXPIZFBDMCDJS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.